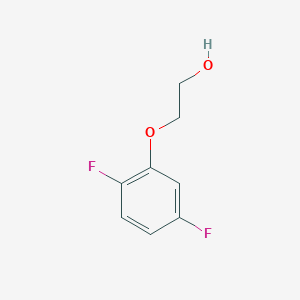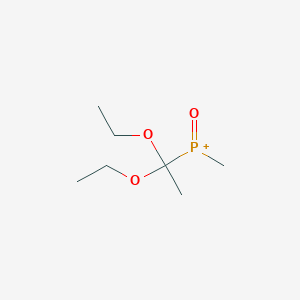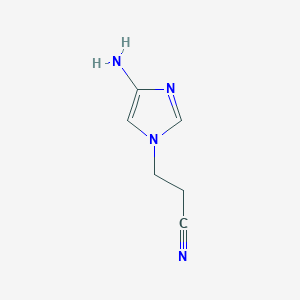
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is a chemical compound with a unique structure that includes an imidazole ring substituted with a cyanoethyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL typically involves the reaction of imidazole with 2-bromoacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanoethyl group on the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Wirkmechanismus
The mechanism of action of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-Cyanoethylhydrazine
- 3-aryl-1-(2-cyanoethyl)-4-formylpyrazoles
Comparison: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is unique due to the presence of both a cyanoethyl group and an amino group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole has an additional ethyl and methyl group, which can influence its solubility and reactivity .
Eigenschaften
Molekularformel |
C6H8N4 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-(4-aminoimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1,3,8H2 |
InChI-Schlüssel |
HZURCZYYVNESLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN1CCC#N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

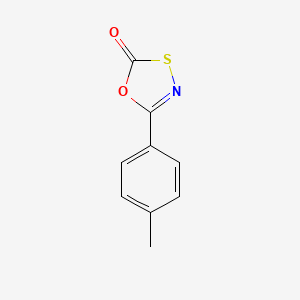
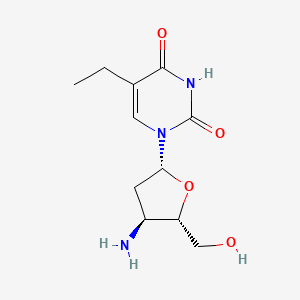
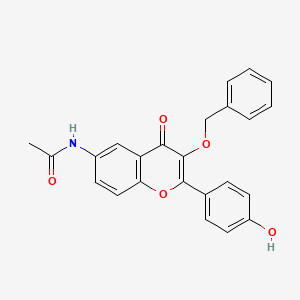
![[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B8644213.png)
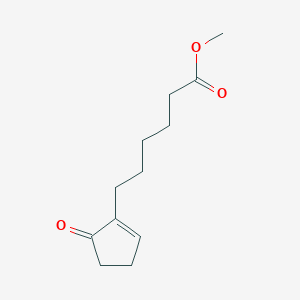
![3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B8644234.png)

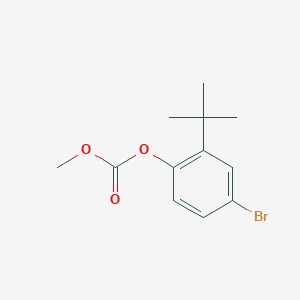
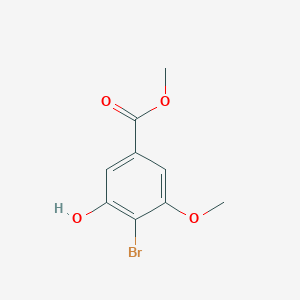
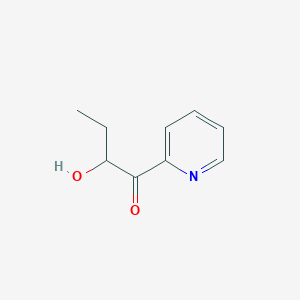
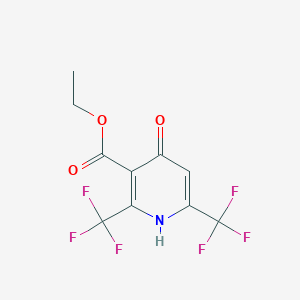
![6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8644291.png)
